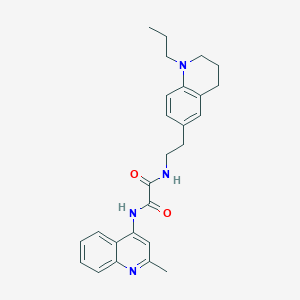
3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound known for its versatile applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique molecular structure allows it to participate in various chemical reactions, providing insights into its behavior and utility in different scientific contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide typically involves multi-step organic synthesis techniques. A common route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the tetrahydro-2H-thiopyran moiety via nucleophilic substitution. The final step usually involves the incorporation of the pyridine 1-oxide unit through a coupling reaction, utilizing catalysts to optimize yields and selectivity.
Industrial Production Methods
In industrial settings, the production methods are scaled up to handle larger quantities and enhance efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and reduce production times. Catalysts and reaction conditions are carefully optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydro-2H-thiopyran moiety, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can target the oxadiazole ring or the pyridine 1-oxide, converting them into corresponding amines and pyridines.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA) for sulfoxide and sulfone formation.
Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: : Halogens, organometallic compounds for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, pyridines.
Substitution Products: : Functionalized pyridines with diverse substituents.
Scientific Research Applications
The compound finds extensive use in various research fields:
Chemistry: : Used as a ligand in coordination chemistry and catalyst design due to its unique structure.
Biology: : Investigated for its potential as a molecular probe in studying enzyme activities and biological pathways.
Medicine: : Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its reactivity and stability.
Mechanism of Action
The compound's mechanism of action is largely dependent on its ability to interact with specific molecular targets. It can bind to active sites of enzymes, modulating their activity. In biological systems, it may interfere with cellular processes by interacting with nucleic acids or proteins, leading to therapeutic effects or toxicity.
Comparison with Similar Compounds
Compared to similar compounds such as:
4-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole
3-(tetrahydro-2H-thiopyran-4-yl)pyridine
1,2,4-oxadiazole derivatives
3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination enhances its utility in diverse applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
1-oxido-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-14(11-2-1-5-18(20)9-11)15-8-12-16-13(17-21-12)10-3-6-22-7-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMEBAVKGSIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2766628.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/new.no-structure.jpg)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2766631.png)
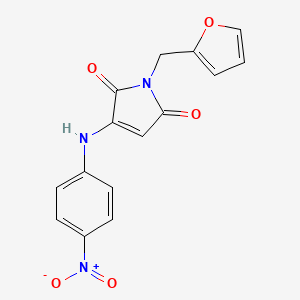
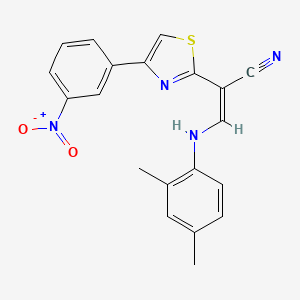
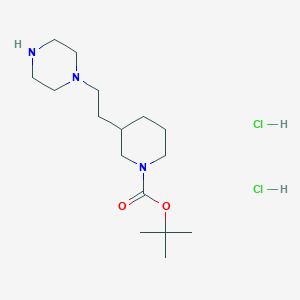
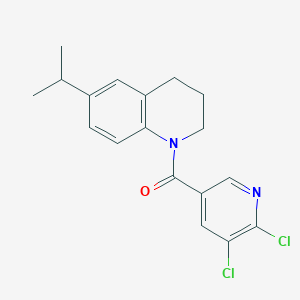

![N-[5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)-1H-pyrazol-3-yl]prop-2-enamide](/img/structure/B2766639.png)
![3-fluoro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2766640.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2766644.png)

